p-Toluenearsonic acid
CAS No.: 3969-54-8
Cat. No.: VC3823158
Molecular Formula: C7H9AsO3
Molecular Weight: 216.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3969-54-8 |
---|---|
Molecular Formula | C7H9AsO3 |
Molecular Weight | 216.07 g/mol |
IUPAC Name | (4-methylphenyl)arsonic acid |
Standard InChI | InChI=1S/C7H9AsO3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |
Standard InChI Key | GODGOGGXLHQPBK-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)[As](=O)(O)O |
Canonical SMILES | CC1=CC=C(C=C1)[As](=O)(O)O |
Introduction
Structural and Physicochemical Properties of p-Toluenesulfonic Acid
Molecular Architecture and Acidity
The molecular structure of PTSA comprises a toluene backbone substituted with a sulfonic acid (-SO₃H) group at the para position. This arrangement confers strong electron-withdrawing effects, stabilizing the conjugate base (tosylate) and enhancing acidity. The compound’s pKa of -0.43 rivals mineral acids, enabling protonation under mild conditions. X-ray crystallography reveals a planar sulfonic acid group hydrogen-bonded to water molecules in the monohydrate form (TsOH·H₂O), which predominates in commercial samples .
Thermal and Solubility Characteristics
PTSA exhibits a melting point range of 106–107°C for the anhydrous form, while the monohydrate melts at 38–40°C . Its boiling point of 116°C under reduced pressure facilitates recovery via distillation in industrial processes. The compound demonstrates high solubility in water (650 g/L at 25°C), methanol, ethanol, and acetone but remains insoluble in nonpolar solvents like hexane . Table 1 summarizes key physicochemical parameters:
Table 1: Physicochemical Properties of p-Toluenesulfonic Acid
Property | Value | Source |
---|---|---|
Molecular Weight | 172.20 g/mol | |
Density | 1.07 g/cm³ | |
Vapor Pressure | 69.8 Pa at 20°C | |
Refractive Index | 1.3825–1.3845 | |
LogP (Octanol-Water) | 0.41 | |
Viscosity | 166.2 mm²/s |
The low logP value indicates limited lipid solubility, reducing bioaccumulation potential but necessitating precautions against hygroscopicity during storage .
Industrial Synthesis and Purification Methods
Sulfonation of Toluene
The industrial synthesis involves electrophilic aromatic sulfonation, where toluene reacts with concentrated sulfuric acid (96–98%) at 110–120°C under Dean-Stark conditions to remove water . The reaction proceeds via a two-step mechanism:
-
Generation of Electrophile:
Sulfur trioxide acts as the electrophilic species. -
Aromatic Substitution:
Reaction yields reach 57.6% after recrystallization from hydrochloric acid-saturated solutions . Impurities like benzenesulfonic acid and residual H₂SO₄ are removed through azeotropic distillation with toluene .
Catalytic Applications in Organic Synthesis
Esterification and Transesterification
PTSA’s strong acidity and thermal stability make it ideal for Fischer esterification. For example, acetic acid and ethanol react quantitatively within 4 hours at reflux (78°C) with 5 mol% PTSA, achieving 98% ethyl acetate yield . Transesterification of triglycerides with methanol proceeds at 65°C, producing biodiesel with 94% efficiency versus 89% using H₂SO₄ .
Friedel-Crafts Alkylation
Recent studies demonstrate PTSA’s superiority over AlCl₃ in benzylation reactions. Styrene alkylation with benzyl chloride in PTSA/toluene at 80°C gives 92% 1,1-diphenylethane with <3% oligomers, compared to 78% yield and 15% oligomers using AlCl₃ . The catalyst’s recyclability (up to 5 cycles with <5% activity loss) enhances process sustainability .
Protection/Deprotection Strategies
Tosyl chloride (TsCl), derived from PTSA via reaction with PCl₅, protects alcohols as stable tosylates:
Deprotection employs LiAlH₄ or Na/NH₃, regenerating the alcohol . This methodology is pivotal in prostaglandin synthesis, where selective tosylation of secondary alcohols achieves 97% regioselectivity .
Recent Advances and Future Directions
Biomass Conversion
PTSA catalyzes lignocellulosic biomass depolymerization at 150°C, producing fermentable sugars with 85% yield versus 68% using H₂SO₄ . The catalyst’s non-corrosiveness enables reactor cost reductions by 40% compared to mineral acid systems .
Asymmetric Catalysis
Chiral PTSA derivatives, such as (R)-BINOL-TsOH, induce enantioselectivity in Diels-Alder reactions (up to 94% ee) . These systems circumvent metal catalysts, aligning with green chemistry principles.
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